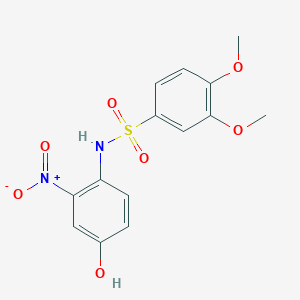methanone CAS No. 918480-79-2](/img/structure/B14198667.png)
[4-(1-Phenylethyl)piperazin-1-yl](1,2,3-thiadiazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Phenylethyl)piperazin-1-ylmethanone: is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a thiadiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenylethyl)piperazin-1-ylmethanone typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Phenylethyl Group: The piperazine ring is then reacted with phenylethyl halides in the presence of a base to introduce the phenylethyl group.
Formation of Thiadiazole Moiety: The thiadiazole ring is synthesized separately through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives.
Coupling Reaction: Finally, the piperazine derivative is coupled with the thiadiazole moiety using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed on the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Formation of phenylacetone or phenylacetic acid.
Reduction: Formation of dihydrothiadiazole derivatives.
Substitution: Introduction of various alkyl or aryl groups on the piperazine ring.
科学研究应用
4-(1-Phenylethyl)piperazin-1-ylmethanone: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity on central nervous system receptors.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or photonic properties.
作用机制
The mechanism of action of 4-(1-Phenylethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiadiazole moiety may contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
4-(1-Phenylethyl)piperazin-1-ylmethanone: can be compared with other compounds that have similar structural features:
4-(2-Phenylethyl)piperazin-1-ylmethanone: Similar structure but with a different substitution pattern on the phenylethyl group.
4-(1-Phenylethyl)piperazin-1-ylmethanone: Similar structure but with a different thiadiazole ring position.
4-(1-Phenylethyl)piperazin-1-ylmethanone: Similar structure but with a triazole ring instead of a thiadiazole ring.
These comparisons highlight the uniqueness of 4-(1-Phenylethyl)piperazin-1-ylmethanone in terms of its specific substitution pattern and the presence of the 1,2,3-thiadiazole ring, which may confer distinct chemical and biological properties.
属性
CAS 编号 |
918480-79-2 |
|---|---|
分子式 |
C15H18N4OS |
分子量 |
302.4 g/mol |
IUPAC 名称 |
[4-(1-phenylethyl)piperazin-1-yl]-(thiadiazol-4-yl)methanone |
InChI |
InChI=1S/C15H18N4OS/c1-12(13-5-3-2-4-6-13)18-7-9-19(10-8-18)15(20)14-11-21-17-16-14/h2-6,11-12H,7-10H2,1H3 |
InChI 键 |
RHLCZBNZWLFLMZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)C3=CSN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


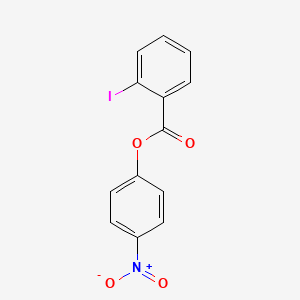
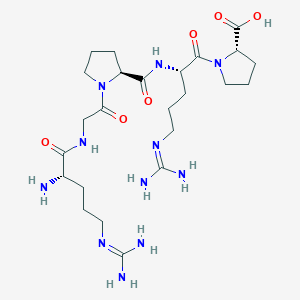
stannane](/img/structure/B14198600.png)
![{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol](/img/structure/B14198608.png)
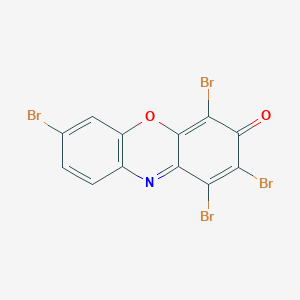
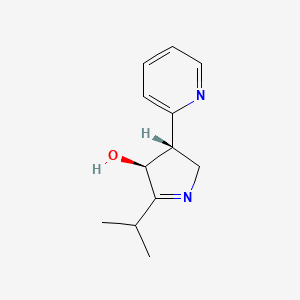
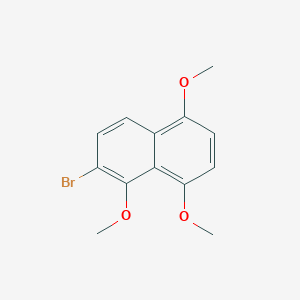
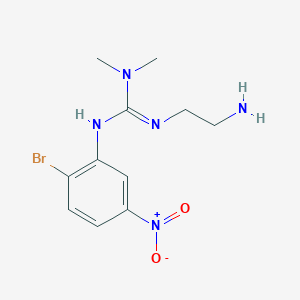
![4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14198643.png)
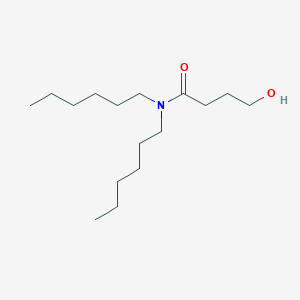
![3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)anilino]propanoic acid](/img/structure/B14198657.png)
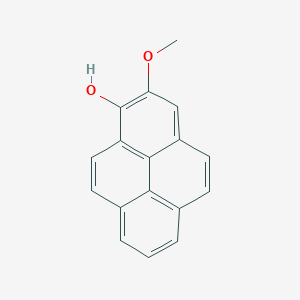
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B14198671.png)
